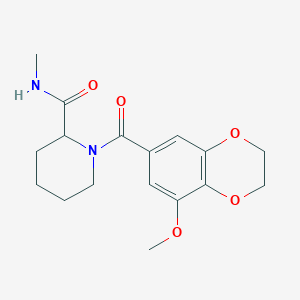![molecular formula C17H24N4O B7571465 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine, also known as MPP, is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory cytokines. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, which can help reduce inflammation. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been extensively researched and its mechanism of action is well understood. However, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine also has some limitations. It is toxic at high concentrations, which can limit its use in certain experiments. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has not been extensively tested in vivo, which can limit its potential use in the clinic.
Orientations Futures
There are several future directions for research on 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine. One area of research is the development of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine derivatives with improved potency and selectivity. Another area of research is the testing of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine in animal models to determine its efficacy and safety in vivo. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine can be used in combination with other drugs to enhance their therapeutic effects. Finally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine can be used as a tool to study the role of various enzymes and pathways in the body.
Méthodes De Synthèse
The synthesis of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine involves the reaction of 1-methyl-4-(p-toluenesulfonyl)pyrazole with 2-phenoxyethylamine in the presence of a base. The resulting product is then treated with formaldehyde and hydrogen gas to obtain 1-[(1-methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine. This synthesis method has been optimized to yield high purity and high yield of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine.
Applications De Recherche Scientifique
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been extensively researched for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, antitumor, and antifungal properties. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-19-14-16(13-18-19)15-21-9-7-20(8-10-21)11-12-22-17-5-3-2-4-6-17/h2-6,13-14H,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWMVGMECCSSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCN(CC2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)




![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)
![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)

